Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Overview
Description
Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] is an organic compound with the molecular formula C24H22O6. It is a derivative of benzaldehyde, featuring additional methoxy and phenylenebis(methyleneoxy) groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-bis(bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxybenzoic acid].
Reduction: Formation of 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxybenzyl alcohol].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the additional methoxy and phenylenebis(methyleneoxy) groups.
4-Hydroxybenzaldehyde: A simpler derivative with a hydroxyl group instead of the methoxy groups.
Vanillin: A structurally similar compound with a methoxy and hydroxyl group on the benzaldehyde core.
Uniqueness
Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of both methoxy and phenylenebis(methyleneoxy) groups distinguishes it from simpler benzaldehyde derivatives, offering unique chemical and biological properties.
Properties
IUPAC Name |
4-[[4-[(4-formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-27-23-11-19(13-25)7-9-21(23)29-15-17-3-5-18(6-4-17)16-30-22-10-8-20(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMIVWXNNDFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461800 | |
Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101913-38-6 | |
Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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